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Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

Cat. No.: B041444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxyisophthalonitrile, also known as 2,4-dicyanophenol, is a small organic molecule

with potential applications as a building block in the synthesis of more complex molecules,

including pharmaceutical agents and functional materials. Its structure, characterized by a

benzene ring substituted with a hydroxyl group and two nitrile groups, presents a distinct

spectroscopic fingerprint. A thorough understanding of its molecular structure is paramount for

predicting its chemical reactivity, understanding its biological activity, and for quality control in

its synthesis and application.

This technical guide provides a comprehensive overview of the methodologies employed in the

structure elucidation of 4-hydroxyisophthalonitrile. It details the key spectroscopic

techniques, outlines the experimental protocols, and presents the expected data in a clear,

comparative format. This document is intended to serve as a valuable resource for researchers

and professionals involved in the synthesis, analysis, and application of this and related

compounds.

Molecular Structure and Properties
Systematic Name: 4-Hydroxybenzene-1,3-dicarbonitrile

Common Name: 4-Hydroxyisophthalonitrile, 2,4-Dicyanophenol
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CAS Number: 34133-58-9

Molecular Formula: C₈H₄N₂O

Molecular Weight: 144.13 g/mol

The core of 4-hydroxyisophthalonitrile is a benzene ring. The elucidation of its structure

involves confirming the substitution pattern of the hydroxyl (-OH) and two cyano (-CN) groups

on this ring.

Spectroscopic Data for Structure Confirmation
The primary techniques for elucidating the structure of an organic molecule like 4-
hydroxyisophthalonitrile are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. While publicly available, detailed

experimental spectra for this specific compound are not consistently reported in the literature,

the following tables summarize the expected quantitative data based on established principles

and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.0 Singlet - Phenolic -OH

~7.8 Doublet ~2.0 H-2

~7.6 Doublet of Doublets ~8.5, 2.0 H-6

~7.0 Doublet ~8.5 H-5

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~160 C-4 (bearing -OH)

~135 C-6

~133 C-2

~118 C-5

~117 C-1 (bearing -CN)

~116 C-3 (bearing -CN)

~105 C-1

Solvent: DMSO-d₆, Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry Data

m/z Interpretation

144 [M]⁺ (Molecular Ion)

117 [M - HCN]⁺

89 [M - HCN - CO]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad O-H stretch (phenolic)

~3100-3000 Medium Aromatic C-H stretch

~2230 Strong, Sharp C≡N stretch (nitrile)

~1600, ~1500 Medium-Strong Aromatic C=C ring stretching

~1250 Strong C-O stretch (phenol)

~850 Strong C-H out-of-plane bend

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data for structure elucidation.

Synthesis of 4-Hydroxyisophthalonitrile (A Proposed
Method)
A plausible synthetic route to 4-hydroxyisophthalonitrile involves the Sandmeyer reaction

starting from 4-amino-3-cyanobenzoic acid, or a related substituted aniline. A generalized

protocol is as follows:

Diazotization: Dissolve the starting aniline derivative in an acidic aqueous solution (e.g., HCl

or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂)

dropwise while maintaining the low temperature to form the diazonium salt.

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I)

cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the

CuCN solution. The reaction is often heated gently to facilitate the replacement of the

diazonium group with a nitrile group.

Hydrolysis (if starting from a carboxylate): If the starting material contained a carboxylic acid

or ester group at the desired hydroxyl position, a subsequent hydrolysis step under acidic or

basic conditions would be necessary to yield the phenolic hydroxyl group.
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Work-up and Purification: After the reaction is complete, the mixture is typically neutralized

and extracted with an organic solvent. The crude product is then purified by techniques such

as recrystallization or column chromatography to yield pure 4-hydroxyisophthalonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms by analyzing the chemical environment of the

hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-
hydroxyisophthalonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a

standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°

pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the

lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay

may be required.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign the signals, two-dimensional

NMR experiments are recommended.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that

are separated by two or three bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b041444?utm_src=pdf-body
https://www.benchchem.com/product/b041444?utm_src=pdf-body
https://www.benchchem.com/product/b041444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline

correction). Integrate the ¹H NMR signals to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to deduce the structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

formula and fragmentation pattern.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like this, direct insertion or gas chromatography-mass spectrometry

(GC-MS) are suitable methods.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for small molecules that typically induces fragmentation, providing structural

information.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to identify characteristic losses of neutral fragments,

which can provide clues about the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small

amount of the finely ground sample with dry KBr powder and press it into a thin, transparent
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disk. Alternatively, for a soluble compound, a spectrum can be obtained from a solution or as

a thin film.

Instrumentation: Use an FT-IR spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or solvent is recorded and subtracted from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to specific

functional groups (e.g., O-H, C≡N, aromatic C-H, C=C).

X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal,

providing definitive proof of the molecular structure.

Methodology:

Crystallization: Grow a single crystal of high quality. This is often the most challenging step

and can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution,

or vapor diffusion.

Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray

diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction

pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The initial structure is solved using direct methods or

Patterson methods. The atomic positions and thermal parameters are then refined to best fit

the experimental data.

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and

torsion angles, confirming the molecular connectivity and stereochemistry.

Note: As of the time of this writing, a publicly available crystal structure for 4-
hydroxyisophthalonitrile has not been identified.
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Visualizing the Elucidation Workflow
The logical flow of experiments for structure elucidation can be visualized as follows:

Synthesis & Purification

Proposed Synthesis Purification
(Recrystallization/Chromatography)

FT-IR Spectroscopy

Functional Groups

Mass Spectrometry

Molecular Weight &
Fragmentation

NMR Spectroscopy
(1H, 13C, 2D)

Connectivity

X-ray Crystallography
(if crystal can be obtained)

Confirmatory

Click to download full resolution via product page

A logical workflow for the structure elucidation of 4-hydroxyisophthalonitrile.

The following diagram illustrates the key signaling pathways of information derived from the

primary spectroscopic techniques:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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